molecular formula C8H12N2O2 B1609609 methyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate CAS No. 56699-23-1

methyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate

Cat. No. B1609609
CAS RN: 56699-23-1
M. Wt: 168.19 g/mol
InChI Key: WHKGHOQWAPGILZ-UHFFFAOYSA-N
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Description



  • Methyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate is an organic compound with the chemical formula C<sub>8</sub>H<sub>12</sub>N<sub>2</sub>O<sub>2</sub>.

  • It is a white solid that dissolves well in polar organic solvents.

  • It is used as a precursor to various ligands studied in coordination chemistry.





  • Synthesis Analysis



    • The compound can be synthesized by condensation of acetylacetone and hydrazine.





  • Molecular Structure Analysis



    • The compound has the formula (CH<sub>3</sub>C)<sub>2</sub>CHN<sub>2</sub>H.

    • It contains two methyl substituents on the pyrazole ring.





  • Chemical Reactions Analysis



    • It has found use as a blocking agent for isocyanates.





  • Physical And Chemical Properties Analysis



    • Melting point: 107.5 °C

    • Boiling point: 218 °C

    • Solubility: Dissolves well in polar organic solvents.




  • Scientific Research Applications

    Medicinal Chemistry and Drug Discovery

    Pyrazoles are used extensively in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals . Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used in the synthesis of bioactive chemicals .

    Coordination Chemistry

    Pyrazoles are also used in coordination chemistry . Again, the specific applications and methods of use in this field are not detailed in the sources.

    Organometallic Chemistry

    In organometallic chemistry, pyrazoles are used due to their ability to act as ligands . They can coordinate with metals to form organometallic compounds .

    Safety And Hazards



    • Hazard statements: H302, H315, H319, H335, H361, H373

    • Precautionary statements: Various precautions apply.




  • Future Directions



    • Further research could explore its applications in coordination chemistry and potential biological activities.




    properties

    IUPAC Name

    methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H12N2O2/c1-5-7(4-8(11)12-3)6(2)10-9-5/h4H2,1-3H3,(H,9,10)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WHKGHOQWAPGILZ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C(=NN1)C)CC(=O)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H12N2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70427922
    Record name methyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70427922
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    168.19 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    methyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate

    CAS RN

    56699-23-1
    Record name methyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70427922
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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